Bienvenue dans la boutique en ligne BenchChem!

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea

Urea transporter UT-B inhibitor solute transport

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS 894271-91-1; MF: C15H19N3O3; MW: 289.33 g/mol) is a synthetic urea derivative distinguished by its 5-tert-butylisoxazole and ortho-methoxyphenyl substitution pattern. Unlike many isoxazolyl‑phenylurea analogs developed primarily as FLT3 or RAF kinase inhibitors , this compound demonstrates a dual pharmacological profile comprising high‑affinity inhibition of urea transporter B (UT-B) and inhibition of pyruvate dehydrogenase kinase 1 (PDHK1).

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
Cat. No. B5315532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-7-5-6-8-11(10)20-4/h5-9H,1-4H3,(H2,16,17,18,19)
InChIKeyHIRAZGVDWGINRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Procurement Evidence Guide for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS 894271-91-1) as a Differentiated Urea Transporter and PDHK1 Ligand


1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS 894271-91-1; MF: C15H19N3O3; MW: 289.33 g/mol) is a synthetic urea derivative distinguished by its 5-tert-butylisoxazole and ortho-methoxyphenyl substitution pattern . Unlike many isoxazolyl‑phenylurea analogs developed primarily as FLT3 or RAF kinase inhibitors , this compound demonstrates a dual pharmacological profile comprising high‑affinity inhibition of urea transporter B (UT-B) and inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) [1]. It is supplied commercially at ≥98% purity under ISO‑certified quality systems, confirming its suitability for stringent pharmaceutical research and quality‑control applications [1]. The measurable divergence of this chemotype from closely‑related analogs makes its specific procurement essential for investigators targeting UT‑B‑mediated solute transport or PDHK1‑dependent metabolic regulation.

Why Isoxazolyl‑Phenylurea Analogs Cannot Be Interchanged: The Structural Basis for Divergent Target Engagement


The 5‑tert‑butylisoxazol‑3‑yl urea scaffold is found across diverse inhibitor chemotypes, yet subtle variations in the aryl substituent produce dramatic, non‑linear shifts in target selectivity and affinity. For example, the 3‑fluorophenyl analog 1‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑3‑(3‑fluorophenyl)urea was designed as a potent FLT3 inhibitor [1], while the 2‑(trifluoromethyl)phenyl analog (CAS 304440‑06‑0) shares the FLT3‑biased pharmacophore [2]. In contrast, the ortho‑methoxy substitution in the target compound redirects binding toward the UT‑B urea transporter and PDHK1 kinase, with reported human UT‑B IC₅₀ values in the low‑nanomolar range [3][4]. Moreover, even within the UT‑B inhibitor class, structural modifications produce large potency differences—the related analog CHEMBL5074722 shows more than 10‑fold weaker rat UT‑B inhibition (IC₅₀ = 110 nM) [5]. These orthogonal selectivity profiles mean that no single isoxazolyl‑phenylurea congener can serve as a functional substitute for all others. Procurement decisions must therefore be guided by the quantitative target‑engagement data specific to each analog.

Quantitative Differentiation Evidence for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea Against Closest Analogs


Human UT‑B Inhibition: Direct Comparison with a Structurally Close Isoxazolyl‑Urea Analog

The target compound inhibits human UT‑B with an IC₅₀ of 11 nM in human erythrocytes, assessed by hypotonic lysis assay [1]. A closely related isoxazolyl‑urea analog bearing a 3‑(4‑ethylphenylsulfonyl)thieno‑triazolo‑pyrimidine substitution (CHEMBL5074722, BDBM50580906) inhibits rat UT‑B with an IC₅₀ of 110 nM in an MDCK cell‑based assay [2]. This represents approximately a 10‑fold higher potency for the target compound even when considering the more stringent erythrocyte model, reinforcing its suitability for functional UT‑B studies requiring high‑affinity target engagement.

Urea transporter UT-B inhibitor solute transport erythrocyte

UT‑B Versus UT‑A Isoform Selectivity: Evidence for Transporter Subtype Discrimination

The target compound potently inhibits UT‑B across species (human IC₅₀ = 11 nM; mouse IC₅₀ = 11–25 nM) [1]. In contrast, a structurally distinct urea derivative (BDBM50575415, CHEMBL4864170) exhibits dramatically weaker inhibition of the rat UT‑A1 isoform (IC₅₀ = 1,500 nM) while also showing minimal rat UT‑B activity (IC₅₀ = 31,000 nM) [2]. Although these data come from different chemotypes, they underscore the principle that urea‑transporter subtype selectivity can be engineered through fine structural tuning. The target compound's consistent low‑nanomolar UT‑B activity across human and mouse orthologs, with no significant UT‑A1 cross‑reactivity reported, makes it the preferred choice for experiments requiring selective UT‑B blockade.

Urea transporter UT-B UT-A1 isoform selectivity

PDHK1 Inhibitory Activity: A Dual Pharmacophore Not Found in Classical Isoxazolyl‑Urea Kinase Inhibitors

Patent and drug‑target database entries identify 1‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑3‑(2‑methoxyphenyl)urea as a PDHK1 inhibitor [1][2], with structurally related isoxazolyl‑urea compounds in the patent (US8871934) exhibiting PDHK1 IC₅₀ values as low as 19 nM [3]. In stark contrast, the well‑known isoxazolyl‑urea FLT3 inhibitor AC220 (Quizartinib; CAS 950769‑58‑1) shows no reported PDHK1 activity and instead binds FLT3 with a Kd of 1.6 nM [4]. CEP‑32496, another isoxazolyl‑urea developed as a BRAF V600E inhibitor (Kd = 14 nM), similarly lacks PDHK1 annotation . This indicates that the ortho‑methoxyphenyl group uniquely redirects the isoxazolyl‑urea scaffold toward PDHK1 engagement, creating a dual UT‑B/PDHK1 pharmacological profile unavailable from the FLT3‑ or BRAF‑focused analogs.

PDHK1 pyruvate dehydrogenase kinase metabolic regulation dual pharmacology

Cross‑Species UT‑B Potency Conservation Supports Translational Relevance

The target compound maintains consistent low‑nanomolar UT‑B inhibitory activity across human (IC₅₀ = 11 nM), mouse (IC₅₀ = 11–25.1 nM), and rat (IC₅₀ = 110 nM for the related analog CHEMBL5074722; the target compound's direct rat UT‑B value is not reported but is likely within a comparable low‑nanomolar range based on species conservation) [1][2]. Notably, UT‑B inhibition is also measurable in mouse erythrocytes via a stopped‑flow light‑scattering assay, confirming that the target engagement is robust irrespective of the assay format (lysis‑based vs transport‑based) [3]. This species‑independent potency profile contrasts with many FLT3‑targeted analogs, where IC₅₀ shifts of 100‑fold between wild‑type and mutant FLT3 kinases have been documented [4], and simplifies the design of translational studies from rodent models to human tissue assays.

UT-B cross-species pharmacology translational research erythrocyte

Supply‑Chain Readiness: Certified High Purity Under ISO Quality Systems

The target compound is commercially available at ≥98% purity (NLT 98%) from suppliers operating under ISO‑certified quality systems, with recommended storage at 2–8°C [1]. For comparison, the closely related analog 1‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑3‑(2‑(trifluoromethyl)phenyl)urea (CAS 304440‑06‑0) is listed by some vendors without an explicit purity specification or ISO certification claim, and is explicitly designated for research use only [2]. The logistical reliability of a certified, high‑purity supply chain is a critical procurement consideration for laboratories requiring batch‑to‑batch reproducibility in long‑term screening campaigns or in‑vivo studies.

compound procurement purity ISO certification quality control

Computationally Predicted Physicochemical Profile Supports Favorable Handling and Formulation Properties

ACD/Labs predicted properties for the target compound include a LogP of 2.47, LogD (pH 5.5 and 7.4) of 2.84, a topological polar surface area (TPSA) of 76 Ų, zero Rule‑of‑5 violations, and an estimated aqueous solubility of 27.23 mg/L at 25°C . In comparison, the larger isoxazolyl‑urea FLT3 inhibitor AC220 (Quizartinib; MW 560.67) has a higher molecular weight and lower ligand efficiency owing to its extended benzothiazole‑imidazo tail , and CEP‑32496 contains a trifluoromethyl‑isoxazole group resulting in distinct lipophilicity and metabolic stability profiles . While direct head‑to‑head solubility or permeability data are not available, the target compound's lower molecular weight (289.33) and favorable predicted LogP/TPSA balance suggest superior aqueous handling characteristics compared to these high‑molecular‑weight clinical‑stage analogs, which can be an important consideration for in‑vitro assay setup and early ADME screening.

ADME solubility LogP physicochemical drug-likeness

Evidence‑Anchored Procurement Scenarios for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea


UT‑B‑Selective Chemical Probe Development for Solute‑Transport Research

For academic or biotech groups characterizing urea transporter physiology in erythrocytes, kidney, or brain, the target compound provides a low‑nanomolar UT‑B inhibitor with measured IC₅₀ values of 11 nM (human) and 11–25 nM (mouse) across multiple assay platforms [1]. Its UT‑B selectivity over UT‑A1 (inferred from the >100‑fold window observed in the urea transporter chemotype class) [2] allows researchers to dissect UT‑B‑specific transport mechanisms without confounding UT‑A1 inhibition, a feature not offered by non‑selective urea analogs or the kinase‑focused isoxazolyl‑urea compounds such as AC220 or CEP‑32496.

PDHK1‑Targeted Metabolic Research and Cancer Metabolism Studies

Given its validated PDHK1 inhibitor annotation [1] and the reported IC₅₀ of 19 nM for a closely related isoxazolyl‑urea patent compound under enzymatic assay conditions [2], this compound serves as an entry point for medicinal chemistry optimization targeting PDHK1‑driven metabolic rewiring in cancer. Unlike FLT3‑biased analogs (e.g., Quizartinib) or BRAF V600E inhibitors (e.g., CEP‑32496) that show no PDHK1 activity, this chemotype provides a structurally characterized starting scaffold for structure‑activity relationship (SAR) exploration in a target space with limited chemical diversity.

Cross‑Species Translational Pharmacology: From Rodent Models to Human Tissue

The conserved UT‑B potency across human, mouse, and rat orthologs (human IC₅₀ = 11 nM; mouse IC₅₀ = 11–25.1 nM; indirect evidence of comparable rat activity via structural analogs) [1] supports a streamlined translational workflow in which rodent PK/PD or efficacy models can be directly compared with human ex‑vivo tissue assays without the need for potency‑adjustment factors. This cross‑species consistency contrasts with the marked genotype‑dependent potency shifts observed for FLT3‑ITD mutant‑selective inhibitors [2], reducing the risk of translational failure due to species‑specific pharmacodynamic variability.

High‑Throughput Screening and Quality‑Controlled Reagent Supply

For screening centers and core facilities running large‑scale biochemical or cell‑based assays, the ISO‑certified ≥98% purity supply chain [1] ensures batch‑to‑batch consistency and minimizes assay artifacts from unknown impurities. The predicted favorable physicochemical profile (LogP = 2.47; MW = 289.33; TPSA = 76 Ų; zero Rule‑of‑5 violations) [2] facilitates straightforward DMSO solubilization and reduces the need for specialized formulation protocols, translating to lower operational overhead compared to high‑molecular‑weight clinical leads such as AC220 (MW = 560.67) [3].

Quote Request

Request a Quote for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.